molecular formula C22H30O4 B12370046 4'-oxomacrophorin A

4'-oxomacrophorin A

Cat. No.: B12370046
M. Wt: 358.5 g/mol
InChI Key: IEINAOONOAUQPK-XKRAJOFMSA-N
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Description

4’-Oxomacrophorin A is a naturally occurring compound isolated from the fungus Eupenicillium crustaceum.

Preparation Methods

4’-Oxomacrophorin A can be isolated from Eupenicillium crustaceum through a series of extraction and purification steps. The process typically involves solvent extraction, followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

4’-Oxomacrophorin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-Oxomacrophorin A has several scientific research applications, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: It has been studied for its immunosuppressive properties, making it a potential candidate for research in immunology and related fields.

    Medicine: Its immunosuppressive properties make it a potential candidate for the development of new immunosuppressive drugs.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

4’-Oxomacrophorin A exerts its effects by inhibiting the proliferation of mouse splenic lymphocytes induced by concanavalin A and lipopolysaccharide. The molecular targets and pathways involved in this mechanism include the inhibition of specific signaling pathways that regulate lymphocyte proliferation .

Comparison with Similar Compounds

4’-Oxomacrophorin A is similar to other compounds isolated from fungi, such as macrophorin A and 5’-epimacrophorin B. it is unique in its specific structure and immunosuppressive properties. Similar compounds include:

These compounds share similar biosynthetic pathways and biological activities but differ in their specific chemical structures and properties.

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

(1R,6S)-1-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

InChI

InChI=1S/C22H30O4/c1-13-6-7-16-20(2,3)8-5-9-21(16,4)15(13)11-22-17(24)10-14(12-23)18(25)19(22)26-22/h10,15-16,19,23H,1,5-9,11-12H2,2-4H3/t15-,16-,19+,21+,22-/m0/s1

InChI Key

IEINAOONOAUQPK-XKRAJOFMSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)CO)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)CO)C)C

Origin of Product

United States

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